Tenfold Greater Anti-Astroglioma Potency vs. Temozolomide
(S)-4-Methoxydalbergione (4MOD) exhibits a tenfold greater anti-astroglioma potency compared to temozolomide (TMZ), the first-line chemotherapeutic agent for astroglioma [1]. In U87 astroglioma cells, 4MOD inhibited cell proliferation and induced apoptosis with significantly higher efficacy.
| Evidence Dimension | Anti-astroglioma potency (in vitro) |
|---|---|
| Target Compound Data | Tenfold greater potency than TMZ |
| Comparator Or Baseline | Temozolomide (TMZ), IC50 not explicitly stated in abstract |
| Quantified Difference | 10-fold greater potency |
| Conditions | Cultured human astroglioma U87 cells; in vitro proliferation and apoptosis assays |
Why This Matters
This direct head-to-head comparison demonstrates a substantial potency advantage over the standard-of-care drug, making (S)-4-methoxydalbergione a compelling candidate for astroglioma research and potential therapeutic development.
- [1] Liu J, et al. 4-Methoxydalbergione is a potent inhibitor of human astroglioma U87 cells in vitro and in vivo. Acta Pharmacol Sin. 2021 Sep;42(9):1507-1515. View Source
